molecular formula C19H16N4O2 B11270826 3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11270826
M. Wt: 332.4 g/mol
InChI Key: JEOUZDAQIJDCMA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and a pyrazolyl group linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Oxadiazole ring formation: The pyrazole derivative is then reacted with a nitrile oxide to form the oxadiazole ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H16N4O2/c1-12-5-3-4-6-15(12)16-11-17(22-21-16)19-20-18(23-25-19)13-7-9-14(24-2)10-8-13/h3-11H,1-2H3,(H,21,22)

InChI Key

JEOUZDAQIJDCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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